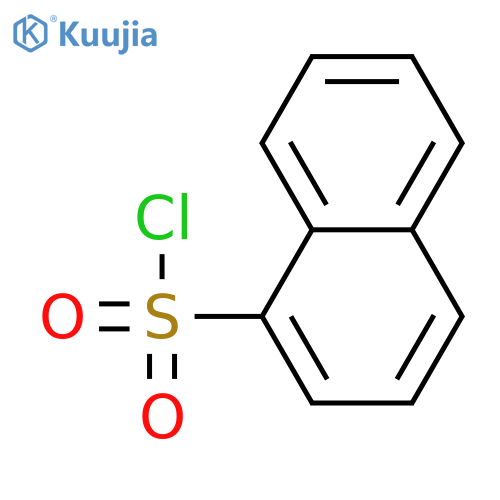

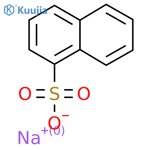

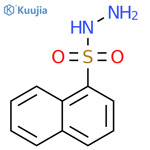

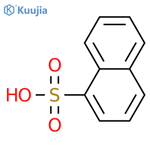

Synthesis, pharmacological activity and comparative QSAR modeling of 1,5-N,N'-substituted-2-(substituted naphthalenesulphonyl) glutamamides as possible anticancer agents

,

European Journal of Medicinal Chemistry,

2010,

45(5),

1760-1771